

PS-1145 Dihydrochloride: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

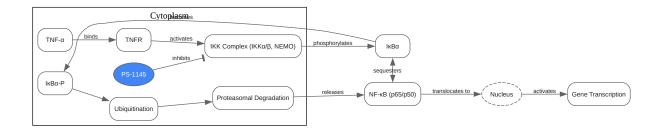
PS-1145 is a potent and selective small molecule inhibitor of the IkB kinase (IKK) complex, a critical node in the nuclear factor-kappa B (NF-kB) signaling pathway. Dysregulation of the NF-kB pathway is implicated in the pathogenesis of numerous inflammatory diseases and cancers, making IKK a compelling therapeutic target. This document provides an in-depth technical overview of the discovery, synthesis, and biological evaluation of **PS-1145 dihydrochloride**. It includes a summary of its mechanism of action, key quantitative data, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Discovery of PS-1145: From Natural Product to Potent IKK Inhibitor

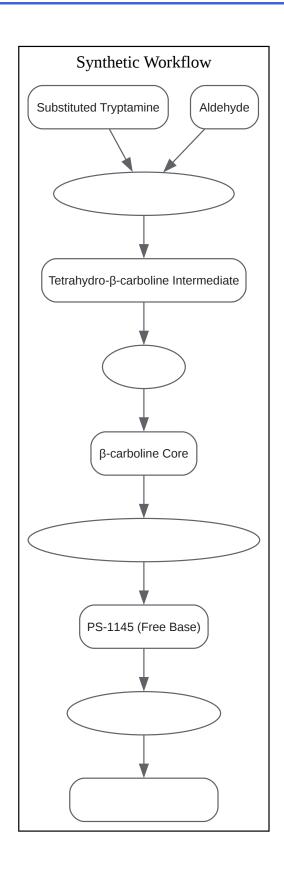
The discovery of PS-1145 originated from a screening effort that identified a β -carboline natural product derivative, 5-bromo-6-methoxy- β -carboline, as a modest and non-specific inhibitor of IKK.[1][2] This initial hit provided a scaffold for medicinal chemistry optimization aimed at improving potency and selectivity.

Structure-activity relationship (SAR) studies revealed that substitution patterns on the A ring of the β -carboline core were crucial for IKK inhibition.[1] It was found that electron-withdrawing

groups at the 6-position enhanced potency. Further optimization led to the synthesis of a series of analogs, culminating in the identification of compound 26, later designated as PS-1145.[1] This compound demonstrated significantly improved potency and selectivity for the IKK complex.[1]


Mechanism of Action: Targeting the NF-κB Signaling Pathway

PS-1145 exerts its biological effects by directly inhibiting the kinase activity of the IKK complex, with a preference for IKK β .[3] The IKK complex, composed of catalytic subunits IKK α and IKK β and the regulatory subunit NEMO (IKK γ), is responsible for the phosphorylation of the inhibitory protein IkB α .[4]


In resting cells, IκBα is bound to the NF-κB dimer (typically p65/p50), sequestering it in the cytoplasm.[5] Upon stimulation by various signals, such as pro-inflammatory cytokines like TNF-α, the IKK complex becomes activated and phosphorylates IκBα on specific serine residues.[4] This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome.[5] The degradation of IκBα unmasks the nuclear localization signal on the NF-κB subunits, allowing them to translocate to the nucleus and activate the transcription of a wide array of genes involved in inflammation, cell survival, and immune responses.[5]

PS-1145, by inhibiting IKK, prevents the initial phosphorylation of IkB α .[6] This action stabilizes the IkB α -NF-kB complex in the cytoplasm, thereby blocking the downstream signaling cascade and the expression of NF-kB target genes.[4]

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. Novel IKK inhibitors: beta-carbolines PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of IKK inhibitor PS1145 on NF-kappaB function, proliferation, apoptosis and invasion activity in prostate carcinoma cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. beta-Carboline alkaloid suppresses NF-kappaB transcriptional activity through inhibition of IKK signaling pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [PS-1145 Dihydrochloride: A Technical Guide to its Discovery and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b149754#ps-1145-dihydrochloride-discovery-and-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com